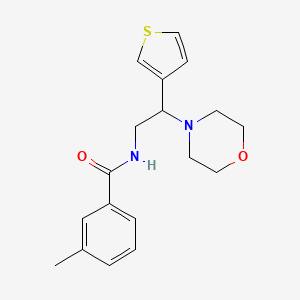![molecular formula C16H24N4O3 B2810902 4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide CAS No. 2097934-56-8](/img/structure/B2810902.png)
4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyrrolidine ring, a pyridazinone moiety, and a tert-butyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as 4-tert-butyl-2-oxo-pyrrolidine-3-carboxylic acid, the carboxylic acid group is activated using reagents like thionyl chloride or carbodiimides to form an intermediate acyl chloride or ester.
Introduction of the Pyridazinone Moiety: The intermediate is then reacted with 3-(6-oxo-1,6-dihydropyridazin-1-yl)propylamine under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group or the pyrrolidine ring. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine or pyridazinone rings. Typical reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen or the tert-butyl group. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or K₂CO₃.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new amides or alkylated products.
Scientific Research Applications
Chemistry
In organic synthesis, 4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new therapeutic agents. Its structural features may allow it to interact with specific biological targets, making it useful in the treatment of various diseases.
Industry
In the material science industry, the compound could be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The exact mechanism of action of 4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide would depend on its specific application. Generally, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to the desired therapeutic or chemical outcome.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-2-oxo-pyrrolidine-3-carboxamide: Lacks the pyridazinone moiety, making it less complex and potentially less active in certain applications.
N-(3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl)pyrrolidine-3-carboxamide: Lacks the tert-butyl group, which may affect its stability and reactivity.
4-tert-butyl-2-oxo-N-(propyl)pyrrolidine-3-carboxamide: Lacks the pyridazinone moiety, which may reduce its potential biological activity.
Uniqueness
The combination of the tert-butyl group, pyrrolidine ring, and pyridazinone moiety in 4-tert-butyl-2-oxo-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]pyrrolidine-3-carboxamide makes it unique. This structure provides a balance of steric hindrance, electronic effects, and potential biological activity that is not found in simpler analogs.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-tert-butyl-2-oxo-N-[3-(6-oxopyridazin-1-yl)propyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-16(2,3)11-10-18-15(23)13(11)14(22)17-7-5-9-20-12(21)6-4-8-19-20/h4,6,8,11,13H,5,7,9-10H2,1-3H3,(H,17,22)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRJVLCNTRSVGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butan-1-one](/img/new.no-structure.jpg)






![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2810834.png)
![N-[[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]methyl]prop-2-enamide](/img/structure/B2810841.png)
![6-(4-Chlorophenyl)-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylic acid](/img/structure/B2810842.png)
